molecular formula C10H19NO5S B558264 Boc-Met(O)-Oh CAS No. 34805-21-5

Boc-Met(O)-Oh

Cat. No. B558264
CAS RN: 34805-21-5
M. Wt: 265.33 g/mol
InChI Key: FVSDTYGQCVACMH-ISJKBYAMSA-N
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Description

Boc-Met(O)-OH, also known as N-Boc-L-methionine sulfoxide, is an organic compound with the molecular formula C10H19NO5S and a molar mass of 265.33 g/mol . It contains a butoxycarbonyl (Boc) protecting group and methionine in its structure .


Synthesis Analysis

The common synthesis method for Boc-Met(O)-OH involves reacting methionine with an activator of butoxycarbonyl acid, such as DCC. The protecting group is then removed under appropriate conditions to obtain Boc-Met(O)-OH .


Molecular Structure Analysis

The molecular structure of Boc-Met(O)-OH consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . It has a density of 1.260±0.06 g/cm3, a boiling point of 509.3±45.0 °C, and a refractive index of 1.521 .


Chemical Reactions Analysis

Boc-Met(O)-OH is often used as an intermediate in drug synthesis. As a protecting group, it can protect the active group of methionine during synthesis . It can also be used to synthesize peptides and proteins as a protecting group for amino acids .


Physical And Chemical Properties Analysis

Boc-Met(O)-OH is a solid at room temperature . It has a predicted density of 1.260±0.06 g/cm3, a predicted boiling point of 509.3±45.0 °C, and a refractive index of 1.521 . It is soluble in some organic solvents such as methanol and dimethylformamide, but insoluble in water and weak acidic conditions .

Scientific Research Applications

  • The study of Boc–Phe–Met–OCH3 as a corrosion inhibitor for brass in nitric acid solution demonstrates its high effectiveness, reaching a maximum inhibition efficiency of 100% (Abed et al., 2004).

  • The synthesis and characterization of B-doped TiO2 for the degradation of metoprolol, a pharmaceutical compound, show the potential of BOC-related compounds in environmental applications, particularly in water treatment (Cavalcante et al., 2015).

  • The thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety, which is closely related to BOC groups, provides insights into the behavior of such compounds under high-temperature conditions, relevant in material science and polymer chemistry (Jing et al., 2019).

  • The use of imidazole and trifluoroethanol as reagents for the removal of excess di-tert-butyl dicarbonate [(BOC)2O], a compound related to BOC groups, in organic synthesis, indicates the significance of BOC-related chemistry in synthetic procedures (Basel & Hassner, 2001).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDTYGQCVACMH-ISJKBYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428575
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met(O)-Oh

CAS RN

34805-21-5
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M FujINo, S SHINAGAwA, M WAKIMASU… - Chemical and …, 1978 - jstage.jst.go.jp
Motilin and [p-Phe-motilin were synthesized via the corresponding sulfoxide (Met*). The protected Met (O)-motilin and [p-Phe, Met (O) º-motilin, in which Met residue was substituted by …
Number of citations: 18 www.jstage.jst.go.jp
N FUJII, T SASAKI, S FUNAKOSHI, H IRIE… - Chemical and …, 1978 - jstage.jst.go.jp
Sodium perborate can be used for oxidation of N “—protected Met derivatives to the corresponding (R, S)-sulphoxide. Thus a new derivative, Z (OMe)—Met—~(R, S)—su1phoxide was …
Number of citations: 47 www.jstage.jst.go.jp
M WAKIMASU, M FUJINO - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The nonacosapeptide corresponding to the proposed amino acid sequence of turkey glucagon was synthesized via the corresponding sulfoxide,[Met (O) 27]-turkey glucagon. For the …
Number of citations: 3 www.jstage.jst.go.jp
V Marchán, C Rodríguez‐Tanty… - European Journal of …, 2000 - Wiley Online Library
The synthesis of methionine‐containing peptide−oligonucleotide hybrids has been found to be best accomplished by a stepwise solid‐phase approach in which peptide assembly using …
PWR Harris, MA Brimble - Peptide Science, 2015 - Wiley Online Library
The cancer protein NY‐ESO‐1 has been shown to be one of the most promising vaccine candidates although little is known about its cellular function. Using a chemical protein strategy, …
Number of citations: 4 onlinelibrary.wiley.com
M FUJINO, M WAKIMASU, S SHINAGAWA… - Chemical and …, 1978 - jstage.jst.go.jp
The nonacosapeptide corresponding to the entire amino acid sequence of mammalian glucagon was synthesized via the corresponding sulfoxide,[Met (O) 27]-glucagon. For synthesis …
Number of citations: 58 www.jstage.jst.go.jp
T ABIKO, I ONODERA, H SEKINO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
A heptadecapeptide amide, H-Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH 2, corresponding to the entire amino acid sequence of human gastric I, was …
Number of citations: 1 www.jstage.jst.go.jp
S FUNAKOSHI, N FUJII, H YAJIMA… - Chemical and …, 1982 - jstage.jst.go.jp
The octatriacontapeptide corresponding to positions 1 to 38 of human parathyroid hormone (hPTH), a half of the whole molecule, was synthesized by assembling 9 peptide fragments in …
Number of citations: 14 www.jstage.jst.go.jp
PWR Harris, C Squire, PG Young… - Peptide Science, 2015 - Wiley Online Library
The chemical synthesis of analogue of a novel γ‐secretase activating protein, which may play a pivotal role in the formation of amyloid peptides, the precursor to Alzheimer's disease, is …
Number of citations: 4 onlinelibrary.wiley.com
船越奨, 藤井信孝, 矢島治明, 滋野長平… - Chemical and …, 1982 - jlc.jst.go.jp
The octatriacontapeptide corresponding to positions 1 to 38 of human parathyroid hormone (hPTH), a half of the whole molecule, was synthesized by assembling 9 peptide fragments in …
Number of citations: 3 jlc.jst.go.jp

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